

Application Notes: Aurintricarboxylic Acid as a Tool in Studying Protein-DNA Binding

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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B1665328

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Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound widely recognized for its potent ability to inhibit interactions between proteins and nucleic acids.[1] This property makes it an invaluable tool for researchers studying gene regulation, DNA replication, and repair mechanisms. ATA acts as a general inhibitor for a variety of enzymes that bind to DNA and RNA, including polymerases, nucleases, and transcription factors.[2][3] Its mechanism primarily involves competing with nucleic acids for their binding sites on proteins.[1] These application notes provide an overview of ATA's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in common protein-DNA binding assays.

Mechanism of Action

Aurintricarboxylic acid interferes with protein-DNA complex formation primarily through competitive inhibition. The polymeric nature of ATA allows it to mimic the polyanionic backbone of nucleic acids, enabling it to bind to the nucleic acid binding sites of proteins.[1][4] Studies using proton magnetic resonance spectroscopy have shown that ATA directly competes with nucleic acids for the active site of enzymes like RNase A.[1] Additionally, ATA can induce conformational changes in some proteins, which may also contribute to the inhibition of their enzymatic activity.[5] This broad-spectrum inhibitory action makes it a useful tool for preventing endogenous nuclease activity during nucleic acid isolation and for studying the functional consequences of blocking specific protein-DNA interactions.[6][7]

Caption: ATA competitively binds to proteins, preventing their interaction with DNA.

Quantitative Data: Inhibitory Potency of ATA

The efficacy of ATA as an inhibitor varies depending on the target protein and the specific experimental conditions. The following tables summarize key quantitative metrics, such as IC₅₀ (half-maximal inhibitory concentration) and K_d (dissociation constant), for various proteins.

Table 1: IC₅₀ Values of ATA for Various Enzymes

Target Protein/Process	IC ₅₀ Value	Reference(s)
DNA Topoisomerase II	~75 nM	[8]
SARS-CoV-2 RdRp	58 nM	[9]
P2X1 Receptors (rat)	8.6 nM	[10]
P2X3 Receptors (rat)	72.9 nM	[10]
miRNA Regulation	0.47 μM	[10][11]
Cystathionine-lyase (CSE)	0.6 μM	[10][11]
SARS-CoV-2 PLpro	30 μM	[12]
General Nuclease Activities	2 - 50 μM	[8]

Table 2: Dissociation Constants (K_d) of ATA for Nucleic Acid Binding Proteins

Target Protein	Dissociation Constant (K _d)	Reference(s)
M-MLV Reverse Transcriptase	0.255 μM	[4][5]
RNase A	2.33 μM	[4][5]
DNase I	9.019 μM	[4][5]
Taq Polymerase	81.97 μM	[4][5]

Experimental Protocols

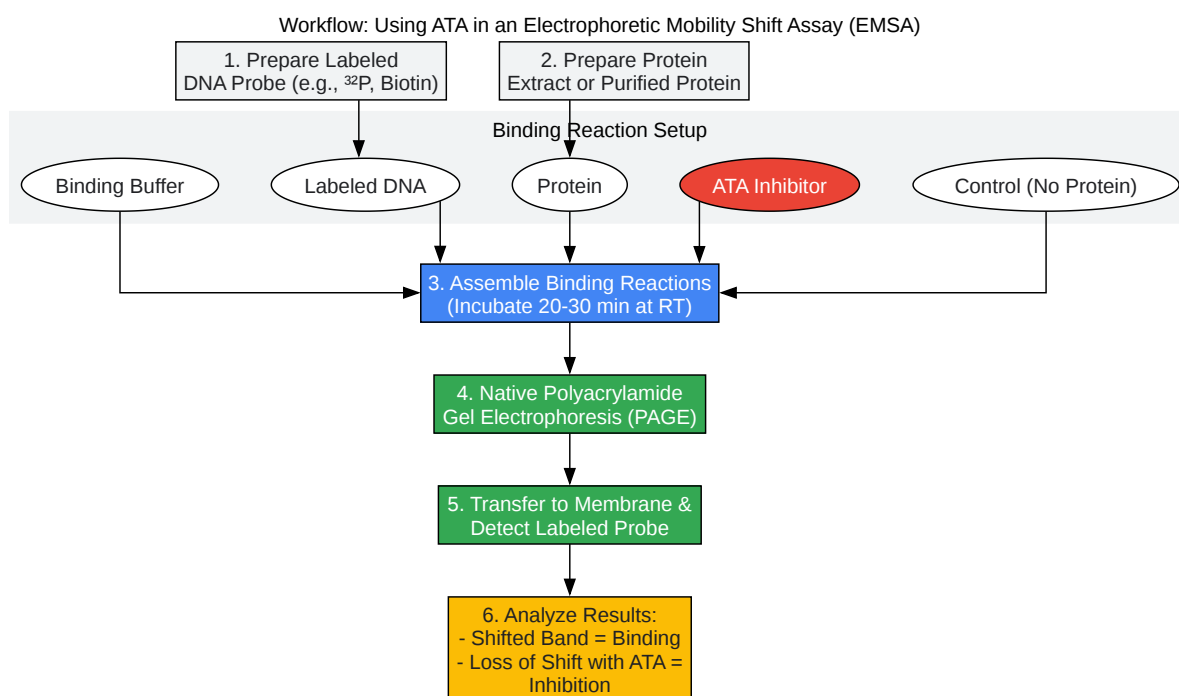
3.1. Preparation of ATA Stock Solution

Proper preparation of the ATA stock solution is critical for obtaining reproducible results. Commercial ATA is a heterogeneous mixture of polymers, and its solubility can vary.

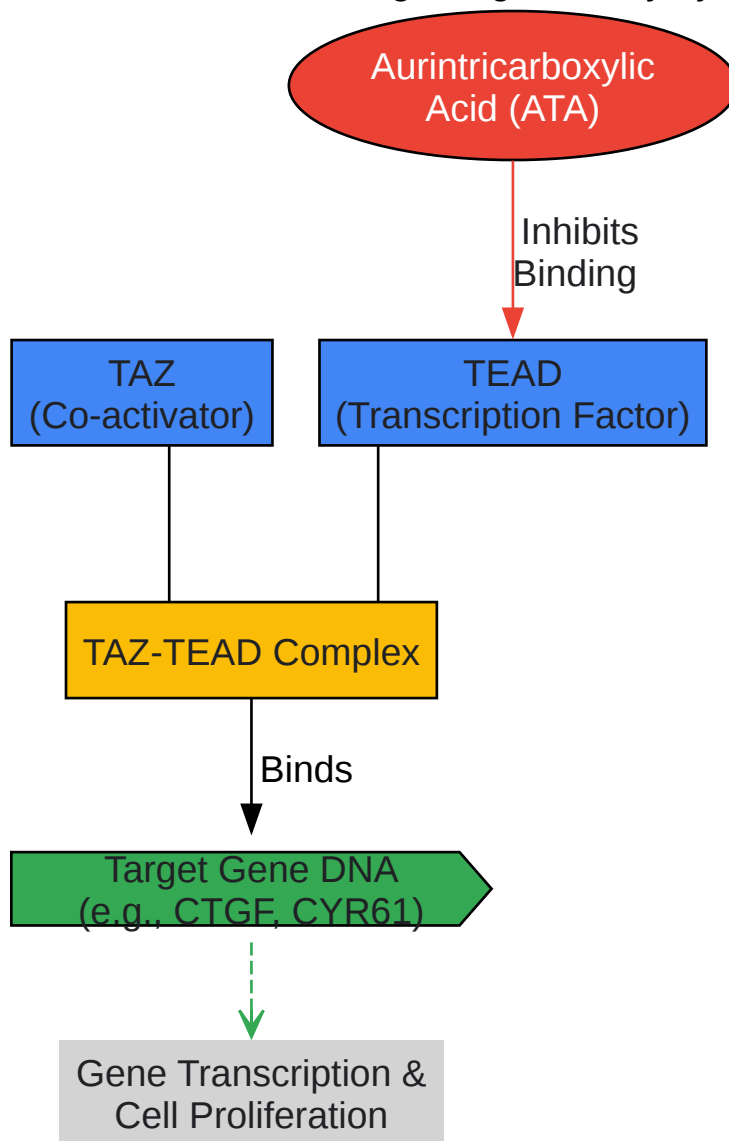
- Reagent: **Aurintricarboxylic acid** (e.g., Sigma-Aldrich Cat. No. A1895).
- Solvent: Dissolve ATA in 1 M NH_4OH to a final concentration of 10 mg/mL. Alternatively, for some applications, DMSO can be used.[\[13\]](#)
- Preparation: Gently vortex until a clear, orange-brown solution is formed. Sonication may be required.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C . The solution is stable for several months.

3.2. Application in Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions.[\[14\]](#)[\[15\]](#) ATA can be used as a competitor to confirm the specificity of a binding interaction or to probe the nature of the binding site.



Inhibition of the TAZ-TEAD Signaling Pathway by ATA



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- To cite this document: BenchChem. [Application Notes: Aurintricarboxylic Acid as a Tool in Studying Protein-DNA Binding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665328#aurintricarboxylic-acid-as-a-tool-in-studying-protein-dna-binding-assays]

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